7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
Description
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound featuring a fused pyrrolo-triazine core. This scaffold is structurally related to antiviral agents like remdesivir, a pyrrolo[2,1-f][1,2,4]triazine derivative with demonstrated efficacy against RNA viruses . The compound’s substitution pattern—bromine at position 7, chlorine at position 2, and fluorine at position 5—confers distinct electronic and steric properties, influencing its reactivity, pharmacokinetics, and biological activity. Its synthesis typically involves multistep halogenation and cyclization strategies, as seen in related pyrrolotriazine derivatives .
Properties
Molecular Formula |
C6H2BrClFN3 |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H |
InChI Key |
CTOXACJOIMMMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1F)C=NC(=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with methyl pyrrole-2-carboxylate or related pyrrole derivatives. For example, methyl pyrrole-2-carboxylate undergoes N-amination using chloramine (NH2Cl) to introduce the N–N bond essential for triazine formation.
Subsequent treatment with benzoyl isothiocyanate yields an intermediate pyrrole derivative, which upon hydrolytic cyclization under alkaline conditions (e.g., 2 M NaOH) forms a bicyclic compound.
Formation of the Triazine Ring
Cyclization to form the triazine ring is typically achieved by reaction of the N-aminated pyrrole intermediate with formamide or formamidine acetate, leading to annulation of the triazine ring fused to the pyrrole.
This step is critical and often conducted under controlled temperature and solvent conditions to ensure high yield and purity.
Halogenation Steps
Chlorination at the 2-position is commonly performed using phosphoryl chloride (POCl3), which selectively chlorinates the triazine ring at the reactive C-4 position, yielding 2-chloro derivatives.
Bromination at the 7-position is achieved using N-bromosuccinimide (NBS), which shows regioselectivity favoring the C-7 position over C-5, with a typical ratio of about 5:1.
Fluorination at the 5-position is less commonly detailed but can be introduced via selective halogen exchange or direct fluorination methods depending on the precursor used.
Final Adjustments and Purification
After halogenation, reduction steps using sodium borohydride (NaBH4) may be employed to remove unwanted chlorines or reduce byproducts, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity.
The final compound is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and crystallographic methods to confirm structure and purity.
Representative Synthetic Scheme (Summary)
Detailed Notes on Reaction Conditions and Yields
The N-amination step is performed at mild temperatures (25–35 °C) for 2–4 hours in the presence of sodium hypochlorite, ammonium chloride, and phase transfer catalysts such as methyltrioctylammonium chloride (Aliquat 336) to enhance the reaction efficiency.
The cyclization with formamide is typically carried out under reflux conditions to promote ring closure.
Halogenation with POCl3 requires controlled temperature to avoid over-chlorination or degradation; typically, the reaction is done at 0–50 °C.
Bromination with NBS is conducted in solvents like DMF or dichloromethane, with reaction times optimized to maximize C-7 substitution and minimize side reactions.
The overall yield for the triazine compounds is reported between 75% and 85%, indicating a relatively efficient synthetic route.
Analytical Characterization
The synthesized compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, with spectra recorded in solvents such as DMSO-d6 or CD3OD at frequencies ranging from 200 MHz to 500 MHz.
Crystallographic analysis (ORTEP diagrams) is used to confirm the molecular structure and substitution pattern.
Mass spectrometry and elemental analysis further confirm the molecular weight and purity.
Chemical Reactions Analysis
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form biaryl or heterobiaryl derivatives.
Scientific Research Applications
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to probe the functions of specific proteins and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Positional Isomers
- The dichloro substitution (positions 2 and 4) may enhance steric hindrance compared to the mono-chloro/fluoro substitution in the target compound .
- 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1956381-70-6): Bromine at position 6 and chlorine at 4 create a distinct electronic profile. Such variations impact molecular packing and non-covalent interactions, as observed in X-ray studies of brominated pyrazolo-triazines .
Halogen-Type Comparisons
- Fluorine at position 5 enhances metabolic stability due to its electronegativity and small atomic radius .
Pharmacological and Toxicity Profiles
| Compound | hERG IC50/Inhibition | Plasma Free Concentration (MED) | Key Applications |
|---|---|---|---|
| 7-Bromo-2-chloro-5-fluoro | Not reported | Not available | Antiviral research (inferred) |
| 7-Bromopyrrolo[2,1-f][1,2,4]triazine (20) | 2.5 μM (IC50) | 18 nM at MED (mouse) | α7 Nicotinic receptor ligand |
| 7-Chloropyrrolo[2,1-f][1,2,4]triazine (21) | 42% inhibition at 3.0 μM | 18 nM at MED (mouse) | α7 Nicotinic receptor ligand |
The bromo derivative (20) exhibits higher hERG channel affinity (IC50 = 2.5 μM) than the chloro analog (21), suggesting bromine’s larger size and polarizability contribute to off-target interactions .
Structural and Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | PSA (Ų) |
|---|---|---|---|---|
| 7-Bromo-2-chloro-5-fluoro | C₆H₂BrClFN₃ | 250.46 | ~2.1 | 45.3 |
| 5-Bromo-2,4-dichloro (2216746-83-5) | C₆H₂BrCl₂N₃ | 267.91 | ~2.8 | 38.7 |
| 4-Chloro-5-fluoro (2306272-83-1) | C₆H₃ClFN₃ | 171.56 | ~1.5 | 45.3 |
Biological Activity
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : CHBrClFN
- Molecular Weight : 250.46 g/mol
- CAS Number : 2830342-74-8
The biological activity of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. The halogen substituents (bromine, chlorine, and fluorine) enhance its binding affinity to various biological targets. Research indicates that this compound may interfere with DNA replication processes and inhibit specific kinases associated with cancer progression.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine:
- Inhibition of Kinases : The compound has been identified as a dual inhibitor of c-Met and VEGFR-2, which are critical pathways in tumor growth and metastasis .
- Cell Line Studies : In vitro studies have demonstrated that it slows cellular proliferation in human colon tumor cell lines .
Comparative Analysis
The following table summarizes the biological activities of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine compared to related compounds:
Case Studies
Recent case studies have further elucidated the efficacy of this compound:
- Study on Anticancer Activity : A study published in PMC reported that 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exhibited significant inhibition of c-Met/VEGFR-2 pathways in various cancer cell lines . This study emphasizes its potential as a lead compound for developing targeted cancer therapies.
- Mechanistic Insights : Another investigation revealed that the compound's interaction with DNA and key protein kinases could lead to apoptosis in cancer cells. The study utilized molecular docking simulations to predict binding affinities and elucidate interaction mechanisms .
Q & A
Q. How to analyze reaction kinetics for halogen exchange reactions involving this compound?
- Methodological Answer :
- Pseudo-first-order kinetics : Vary nucleophile concentration (e.g., KI) and track reaction progress via 19F NMR.
- Isotopic labeling : Use 18O-labeled water to probe mechanistic pathways in hydrolysis reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
